{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate
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Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse pharmacological effects, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing a pyrazole ring are known to undergo a variety of chemical reactions. For example, they can react with hydrogen peroxide to yield sulfinyl and sulfonyl derivatives .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Structure : The compound "{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate" is related to N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group. These derivatives have been synthesized and characterized by various methods, including NMR and FT-IR, indicating their complex structural composition (Wang et al., 2015).
Biological Activity : Some derivatives of this compound exhibit favorable herbicidal and insecticidal activities. This suggests potential applications in agriculture and pest control, highlighting the compound's versatility beyond medical uses (Wang et al., 2015).
Chemical Reactions and Transformations
Reaction with Diphenyldiazomethane : The compound has been involved in reactions with diphenyldiazomethane, leading to the formation of 1,3-dipolar cycloaddition products. These reactions and their products are significant for understanding the chemical behavior and potential applications of the compound in synthetic chemistry (Vasin et al., 2015).
Isomerization and Thermal Transformations : It undergoes various transformations under different conditions, such as isomerization and thermolysis. These transformations are crucial for tailoring the compound for specific applications, particularly in materials science (Vasin et al., 2014).
Synthesis Techniques
Synthesis from Acetophenone : The compound has been synthesized from para-methyl-acetophenone, a process that is critical for its production and availability for various applications. The synthesis process and its optimization are essential for ensuring the compound's purity and effectiveness (Zhang Peng-yun, 2013).
Characterization Methods : Detailed characterization using methods like FT-IR and NMR is fundamental in confirming the compound's structure and purity, which is crucial for its application in scientific research (Zhang Peng-yun, 2013).
Mechanism of Action
Properties
IUPAC Name |
[1-methyl-5-(4-methylphenyl)sulfonyl-3-phenylpyrazol-4-yl]methyl 3-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-17-11-13-21(14-12-17)33(30,31)24-22(16-32-25(29)19-9-6-10-20(26)15-19)23(27-28(24)2)18-7-4-3-5-8-18/h3-15H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFBFQSNFRLVQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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